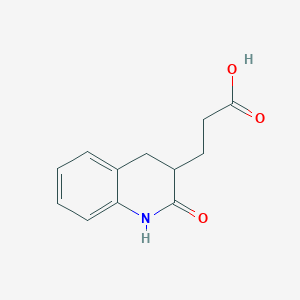
3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide is a synthetic organic compound It is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring, a dimethylphenyl group, and an azetidine ring with a carboxamide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via a sulfonylation reaction using a sulfonyl chloride reagent in the presence of a base, such as triethylamine.
Attachment of the Chlorophenyl and Dimethylphenyl Groups: These groups can be introduced through nucleophilic substitution reactions or coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in the presence of a suitable base.
Major Products
Oxidation: Hydroxylated or carboxylated derivatives of the dimethylphenyl group.
Reduction: Sulfide or thiol derivatives of the sulfonyl group.
Substitution: Various substituted derivatives of the chlorophenyl group.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.
Biology and Medicine
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its unique chemical properties.
Industry
Specialty Chemicals: The compound can be used in the production of specialty chemicals with specific applications in various industries, such as pharmaceuticals, agrochemicals, and electronics.
作用機序
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to the active site or allosteric site of the target protein. The sulfonyl and carboxamide groups can form hydrogen bonds and other interactions with the target, stabilizing the compound-protein complex and inhibiting the protein’s function.
類似化合物との比較
Similar Compounds
3-((4-bromophenyl)sulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide: Similar structure with a bromine atom instead of chlorine.
3-((4-methylphenyl)sulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide: Similar structure with a methyl group instead of chlorine.
3-((4-nitrophenyl)sulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide: Similar structure with a nitro group instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in 3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide imparts unique chemical properties, such as increased electron-withdrawing effects and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
特性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(3,4-dimethylphenyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-12-3-6-15(9-13(12)2)20-18(22)21-10-17(11-21)25(23,24)16-7-4-14(19)5-8-16/h3-9,17H,10-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVUPIAFICVUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,2,2-trichloro-1-{[(pyridin-3-yl)methyl]amino}ethyl)naphthalene-1-carboxamide](/img/structure/B2819683.png)

![5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2819688.png)

![7-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2819691.png)
![6-(2-chlorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2819693.png)
![4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2819694.png)
![1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2819695.png)
![Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/new.no-structure.jpg)
![3-[3-(3-Oxo-3,4-dihydro-2h-1,4-benzothiazin-4-yl)propanamido]benzene-1-sulfonyl fluoride](/img/structure/B2819697.png)
![tert-butyl 2-(8-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2819699.png)


